Cas no 85551-10-6 (rac 12-Oxophytodienoic Acid)

rac 12-Oxophytodienoic Acid structure
rac 12-Oxophytodienoic Acid structure
Nome do Produto:rac 12-Oxophytodienoic Acid
N.o CAS:85551-10-6
MF:C18H28O3
MW:292.413125991821
CID:990636

rac 12-Oxophytodienoic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • rac 12-Oxophytodienoic Acid
    • 12-oxo Phytodienoic Acid
    • 8-[(3S,4S)-4α-[(Z)-2-Pentenyl]-5-oxo-1-cyclopentene-3α-yl]octanoic acid
    • rac 12-Oxophytodieno
    • (1S,5S)-4-Oxo-5-(2Z)-2-penten-1-yl-2-cyclopentene-1-octanoic acid (ACI)
    • 2-Cyclopentene-1-octanoic acid, 4-oxo-5-(2-pentenyl)-, [1S-[1α,5α(Z)]]- (ZCI)
    • 2-Cyclopentene-1-octanoic acid, 4-oxo-5-(2Z)-2-pentenyl-, (1S,5S)- (9CI)
    • (9S,13S)-12-Oxophytodienoic acid
    • (9S,13S,15Z)-12-Oxo-10,15-phytodienoic acid
    • 12-Oxo-10,15(Z)-phytodienoic acid
    • 12-oxo-PDA
    • 12-Oxo-phytodienoic acid
    • cis-(+)-12-Oxophytodienoic acid
    • cis-(+)-OPDA
    • OPDA
    • OPDA (12-oxophytodienoic acid)
    • Oxo-phytodienoic acid
    • Inchi: 1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1
    • Chave InChI: PMTMAFAPLCGXGK-JMTMCXQRSA-N
    • SMILES: C([C@H]1C=CC(=O)[C@H]1C/C=C\CC)CCCCCCC(=O)O

rac 12-Oxophytodienoic Acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P935439-1mg
12-oxo Phytodienoic Acid
85551-10-6
1mg
¥5,770.00 2022-09-28
TRC
O870200-25mg
rac 12-Oxophytodienoic Acid
85551-10-6
25mg
$ 27000.00 2023-09-06
Larodan
13-1821-40-5.1005x100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
5.1005x100ug
€460.00 2023-09-19
Larodan
13-1821-39-100g
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
100g
€177.00 2025-03-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912849-1mg
12-oxo Phytodienoic Acid
85551-10-6 98%
1mg
¥5,770.00 2022-01-14
Aaron
AR00G41A-1mg
8-[(3S,4S)-4α-[(Z)-2-Pentenyl]-5-oxo-1-cyclopentene-3α-yl]octanoic acid
85551-10-6
1mg
$1071.00 2025-02-13
1PlusChem
1P00G3SY-1mg
8-[(3S,4S)-4α-[(Z)-2-Pentenyl]-5-oxo-1-cyclopentene-3α-yl]octanoic acid
85551-10-6 ≥95%
1mg
$266.00 2024-04-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68018-100ug
12-oxo Phytodienoic Acid
85551-10-6 98%
100ug
¥1184.00 2022-04-26
Larodan
13-1821-40-5x100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
5.1005x100ug
€<\/span><\/bdi><\/span><\/span>460.00 2023-04-28
Larodan
13-1821-39-100ug
12-Oxo-10,15(Z)-phytodienoic acid
85551-10-6 >98%
100ug
€177.00 2023-09-19

rac 12-Oxophytodienoic Acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
Referência
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

Método de produção 2

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 55 °C
2.1 Solvents: Acetone ;  1 h, 0 °C
Referência
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Referência
A new synthesis route to enantiomerically pure jasmonoids
Ernst, Martin; et al, Angewandte Chemie, 2002, 41(21), 4054-4056

Método de produção 4

Condições de reacção
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  40 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ;  20 min, -78 °C; 1 h, rt
1.4 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt; rt → -78 °C
1.5 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; 12 h, rt
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C; 55 °C → rt
2.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: Isopropanol
Referência
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

Método de produção 5

Condições de reacção
1.1 Catalysts: Allene oxide cyclase ,  Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referência
The allene oxide cyclase family of Arabidopsis thaliana - localization and cyclization
Schaller, Florian; et al, FEBS Journal, 2008, 275(10), 2428-2441

Método de produção 6

Condições de reacção
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
Referência
A new synthesis route to enantiomerically pure jasmonoids
Ernst, Martin; et al, Angewandte Chemie, 2002, 41(21), 4054-4056

Método de produção 7

Condições de reacção
1.1 Reagents: Magnesium Catalysts: Cuprous cyanide Solvents: Tetrahydropyran ;  110 °C; 20 min, -18 °C
1.2 Solvents: Tetrahydrofuran ;  -18 °C; 3 h, -18 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 55 °C
3.1 Solvents: Acetone ;  1 h, 0 °C
Referência
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

Método de produção 8

Condições de reacção
1.1 Catalysts: Allene oxide cyclase ,  Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referência
The allene oxide cyclase family of Arabidopsis thaliana - localization and cyclization
Schaller, Florian; et al, FEBS Journal, 2008, 275(10), 2428-2441

Método de produção 9

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride
1.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
Referência
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 -
2.1 Reagents: Tetrabutylammonium fluoride
2.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
Referência
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

Método de produção 11

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
1.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
1.4 Solvents: Isopropanol ;  rt
Referência
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

Método de produção 12

Condições de reacção
1.1 Catalysts: Allene oxide cyclase ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referência
Efficient synthesis of (+)-cis-12-Oxo-phytodienoic acid by an in vitro enzymatic reaction
Kajiwara, Akiyuki; et al, Bioscience, 2012, 76(12), 2325-2328

Método de produção 13

Condições de reacção
Referência
UHPLC-MS/MS based target profiling of stress-induced phytohormones
Flokova, Kristyna; et al, Phytochemistry (Elsevier), 2014, 105, 147-157

Método de produção 14

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  cooled; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Imidazole Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  40 min, -78 °C
2.2 Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ;  20 min, -78 °C; 1 h, rt
2.4 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt; rt → -78 °C
2.5 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; 12 h, rt
2.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C; 55 °C → rt
3.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
3.2 Reagents: Isopropanol
Referência
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

Método de produção 15

Condições de reacção
1.1 Solvents: Acetone
2.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
Referência
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 40 min, rt
1.2 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Hexane ,  Water
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 0 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
2.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
2.4 Solvents: Isopropanol ;  rt
Referência
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

Método de produção 17

Condições de reacção
1.1 Reagents: Polyoxyethylene sorbitan monolaurate Catalysts: Allene oxide synthase Solvents: 2,2,4-Trimethylpentane ,  Water ;  pH 8
Referência
Segmented Flow Processes to Overcome Hurdles of Whole-Cell Biocatalysis in the Presence of Organic Solvents
Adebar, Niklas; et al, Angewandte Chemie, 2021, 60(29), 15863-15869

Método de produção 18

Condições de reacção
1.1 Solvents: Acetone ;  1 h, 0 °C
Referência
Cyclopentanoids from cyclopentadiene: Synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid
Nokami, Junzo; et al, Natural Product Communications, 2013, 8(7), 919-923

Método de produção 19

Condições de reacção
1.1 Catalysts: Allene oxide cyclase
Referência
Comparative transcriptome analysis reveals distinct gene expression profiles in Brachypodium distachyon infected by two fungal pathogens
Zhu, Gengrui; et al, BMC Plant Biology, 2021, 21(1),

Método de produção 20

Condições de reacção
1.1 Catalysts: Lipoperoxidase (general) Solvents: Ethanol ,  Water ;  pH 9, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Reagents: Polyoxyethylene sorbitan monolaurate Catalysts: Allene oxide synthase Solvents: 2,2,4-Trimethylpentane ,  Water ;  pH 8
Referência
Segmented Flow Processes to Overcome Hurdles of Whole-Cell Biocatalysis in the Presence of Organic Solvents
Adebar, Niklas; et al, Angewandte Chemie, 2021, 60(29), 15863-15869

Método de produção 21

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran
2.2 -
3.1 Reagents: Tetrabutylammonium fluoride
3.2 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone
Referência
Controlled syntheses of 12-oxo-PDA and its 13-epimer
Kobayashi, Yuichi; et al, Tetrahedron Letters, 2002, 43(24), 4361-4364

Método de produção 22

Condições de reacção
1.1 Solvents: Acetone ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Isopropanol
Referência
Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA
Nonaka, Hisato; et al, Organic & Biomolecular Chemistry, 2010, 8(22), 5212-5223

Método de produção 23

Condições de reacção
1.1 Catalysts: Allene oxide synthase Solvents: Water ;  15 min, pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Preparative enzymatic solid phase synthesis of cis(+)-12-oxo-phytodienoic acid - physical interaction of AOS and AOC is not necessary
Zerbe, Philipp; et al, Phytochemistry (Elsevier), 2007, 68(2), 229-236

Método de produção 24

Condições de reacção
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Methanol
2.1 Solvents: Acetone
3.1 Reagents: Ethylaluminum dichloride ,  (2E)-2-Butenedinitrile Solvents: 1,2-Dichloroethane
Referência
Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder reactions of norbornene derivatives: synthesis of 12-oxophytodienoic acid (12-oxoPDA)
Grieco, Paul A.; et al, Journal of Organic Chemistry, 1989, 54(26), 6008-10

Método de produção 25

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Solvents: Methanol ;  10 min, -78 °C
1.3 Reagents: Sodium fluoride Solvents: Tetrahydrofuran ,  Water ;  30 min, -78 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 40 min, rt
2.2 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Hexane ,  Water
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, 0 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, 55 °C
3.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
3.3 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  30 min, 0 °C
3.4 Solvents: Isopropanol ;  rt
Referência
Efficient Total Synthesis of 12-oxo-PDA and OPC-8:0
Ainai, Takayuki; et al, Journal of Organic Chemistry, 2003, 68(20), 7825-7832

rac 12-Oxophytodienoic Acid Raw materials

rac 12-Oxophytodienoic Acid Preparation Products

rac 12-Oxophytodienoic Acid Literatura Relacionada

Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd